1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that features a piperidine ring substituted with a carboxamide group, a prop-2-en-1-yl group, and a 4-chlorophenylmethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction using suitable amine and carboxylic acid derivatives.
Attachment of the Prop-2-en-1-yl Group: This can be achieved through an alkylation reaction using prop-2-en-1-yl halides.
Introduction of the 4-Chlorophenylmethanesulfonyl Group: This step involves a sulfonylation reaction using 4-chlorophenylmethanesulfonyl chloride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the prop-2-en-1-yl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for developing new drugs targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the effects of specific functional groups on biological activity.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE: can be compared with other piperidine derivatives, such as:
Uniqueness: The presence of the 4-chlorophenylmethanesulfonyl group distinguishes this compound from its analogs, potentially leading to different biological activities and chemical reactivities. This uniqueness can be leveraged in drug development and other applications where specific interactions are desired.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-prop-2-enylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3S/c1-2-9-18-16(20)14-7-10-19(11-8-14)23(21,22)12-13-3-5-15(17)6-4-13/h2-6,14H,1,7-12H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHHFVLEPXAHDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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